molecular formula C6H7BrN2 B1376421 4-Bromo-3-methylpyridin-2-amine CAS No. 1227586-05-1

4-Bromo-3-methylpyridin-2-amine

Cat. No. B1376421
CAS RN: 1227586-05-1
M. Wt: 187.04 g/mol
InChI Key: XWWKYJUQHIIFGH-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2. It is used as a pharmaceutical intermediate .

  • By synthesizing 2-amino-3,5-dibromo-4-methylpyridine to produce 2-amino-3-bromo-4-methylpyridine with a yield of about 69% .
  • By synthesizing 2-amino-4-methylpyridine to produce 2-amino-3-bromo-4-methylpyridine with a yield of about 8% .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has been used to synthesize a series of novel pyridine derivatives .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

The Suzuki cross-coupling reaction, utilizing compounds such as 4-Bromo-3-methylpyridin-2-amine, has been demonstrated to efficiently synthesize novel pyridine derivatives. These derivatives have been studied for their potential applications in various fields, including biological activities. The use of Density Functional Theory (DFT) studies helps in understanding the reaction pathways and potential applications, such as chiral dopants for liquid crystals or in biofilm inhibition activities (Ahmad et al., 2017).

Mechanistic Insight in Imine Hydrolysis

4-Methylpyridin-2-amine, a related compound, plays a crucial role in the palladium-catalyzed hydrolysis of imines. DFT calculations provide significant insights into the mechanisms of these reactions, which are essential in understanding the behavior of these compounds in various chemical transformations (Ahmad et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and ensuring the container is kept tightly closed .

Future Directions

While specific future directions for 4-Bromo-3-methylpyridin-2-amine are not mentioned in the search results, its use in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction suggests potential applications in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

4-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKYJUQHIIFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737216
Record name 4-Bromo-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227586-05-1
Record name 4-Bromo-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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